molecular formula C9H13NO2 B12864975 Methyl 5-propyl-1H-pyrrole-2-carboxylate

Methyl 5-propyl-1H-pyrrole-2-carboxylate

Cat. No.: B12864975
M. Wt: 167.20 g/mol
InChI Key: FKWRDPUWXRNEAA-UHFFFAOYSA-N
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Description

Methyl 5-propyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-propyl-1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 5-propyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Enzymatic synthesis using lipases, such as Novozym 435, has been reported to achieve high yields under mild conditions. This method involves the transesterification of pyrrole esters with various alcohols, optimizing factors such as solvent, temperature, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-propyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated pyrrole derivatives .

Scientific Research Applications

Methyl 5-propyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-propyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-pyrrole-2-carboxylate
  • Methyl 5-methyl-1H-pyrrole-2-carboxylate
  • Methyl 5-formyl-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 5-propyl-1H-pyrrole-2-carboxylate is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 5-propyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H13NO2/c1-3-4-7-5-6-8(10-7)9(11)12-2/h5-6,10H,3-4H2,1-2H3

InChI Key

FKWRDPUWXRNEAA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(N1)C(=O)OC

Origin of Product

United States

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